molecular formula C11H10FN3S B14911772 2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine

2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine

Cat. No.: B14911772
M. Wt: 235.28 g/mol
InChI Key: UQQQQRKAJVDUQC-UHFFFAOYSA-N
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Description

2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine is a pyrimidine derivative featuring a (4-fluorophenyl)thio-methyl substituent at the 2-position of the pyrimidine ring and an amine group at the 4-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . The incorporation of fluorine into aromatic systems enhances metabolic stability, lipophilicity, and bioavailability, making fluorinated pyrimidines particularly valuable in drug design . The thioether (-S-CH2-) linker in this compound may influence conformational flexibility and binding interactions compared to direct sulfanyl (-S-) substitutions .

Properties

Molecular Formula

C11H10FN3S

Molecular Weight

235.28 g/mol

IUPAC Name

2-[(4-fluorophenyl)sulfanylmethyl]pyrimidin-4-amine

InChI

InChI=1S/C11H10FN3S/c12-8-1-3-9(4-2-8)16-7-11-14-6-5-10(13)15-11/h1-6H,7H2,(H2,13,14,15)

InChI Key

UQQQQRKAJVDUQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SCC2=NC=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine typically involves the reaction of 4-fluorothiophenol with a suitable pyrimidine derivative. One common method includes the nucleophilic substitution of a 2-halo-pyrimidine with 4-fluorothiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrimidine Positions) Molecular Weight (g/mol) Key Features
2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine 2: (4-FPh-S-CH2-); 4: NH2 235.2 Thioether linker enhances flexibility; fluorine improves lipophilicity
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine 2: NH2; 4: Cl; 6: 4-FPh-S- 255.7 Direct sulfanyl group; chlorine increases electrophilicity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4: NH2; 5: (4-MeOPh-NH-CH2-); 2: Ph; 6: Me - Methoxy group improves solubility; methyl enhances steric bulk
2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine 2: 4-CF3Ph; 4: NH2 239.2 Trifluoromethyl group enhances electron-withdrawing effects
3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one 5: (CH2-S-); 4: NH2; 2: Me - Hydroxy and thioether groups contribute to taste-enhancing properties

Notes:

  • Substituent Effects : Fluorine and trifluoromethyl groups increase lipophilicity and metabolic stability, while methoxy groups enhance solubility .
  • Molecular Weight : The target compound (235.2 g/mol) is lighter than chlorine-containing analogs (e.g., ), which may improve bioavailability.

Key Insights :

  • Antimicrobial Activity : Fluorinated pyrimidines with hydrogen-bonding motifs (e.g., ) exhibit antibacterial properties, suggesting the target compound may share similar mechanisms.
  • Electrophilic Reactivity : Chlorine-substituted analogs (e.g., ) may undergo nucleophilic substitution, useful in prodrug design.

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